

# Vidofludimus MRI lesion reduction validation

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## Compound Focus: Vidofludimus

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## Efficacy Data on MRI Lesion Reduction

Trial Name	Phase	Patient Population	Treatment Duration	Dose	Primary Endpoint: Cumulative Number of Combined Unique Active Lesions (CUAs) at 24 Weeks	Result vs. Placebo
EMPhASIS [1] [2]	2	Relapsing-Remitting MS (RRMS)	24 weeks	Placebo	6.4 (95% CI: 2.8-13.9)	--
				Vidofludimus Calcium 30 mg	1.4 (95% CI: 0.9-2.1)	<b>70% reduction</b> (Rate Ratio 0.30; p<0.0001)
				Vidofludimus Calcium 45 mg	2.4 (95% CI: 1.1-4.9)	<b>62% reduction</b> (Rate Ratio

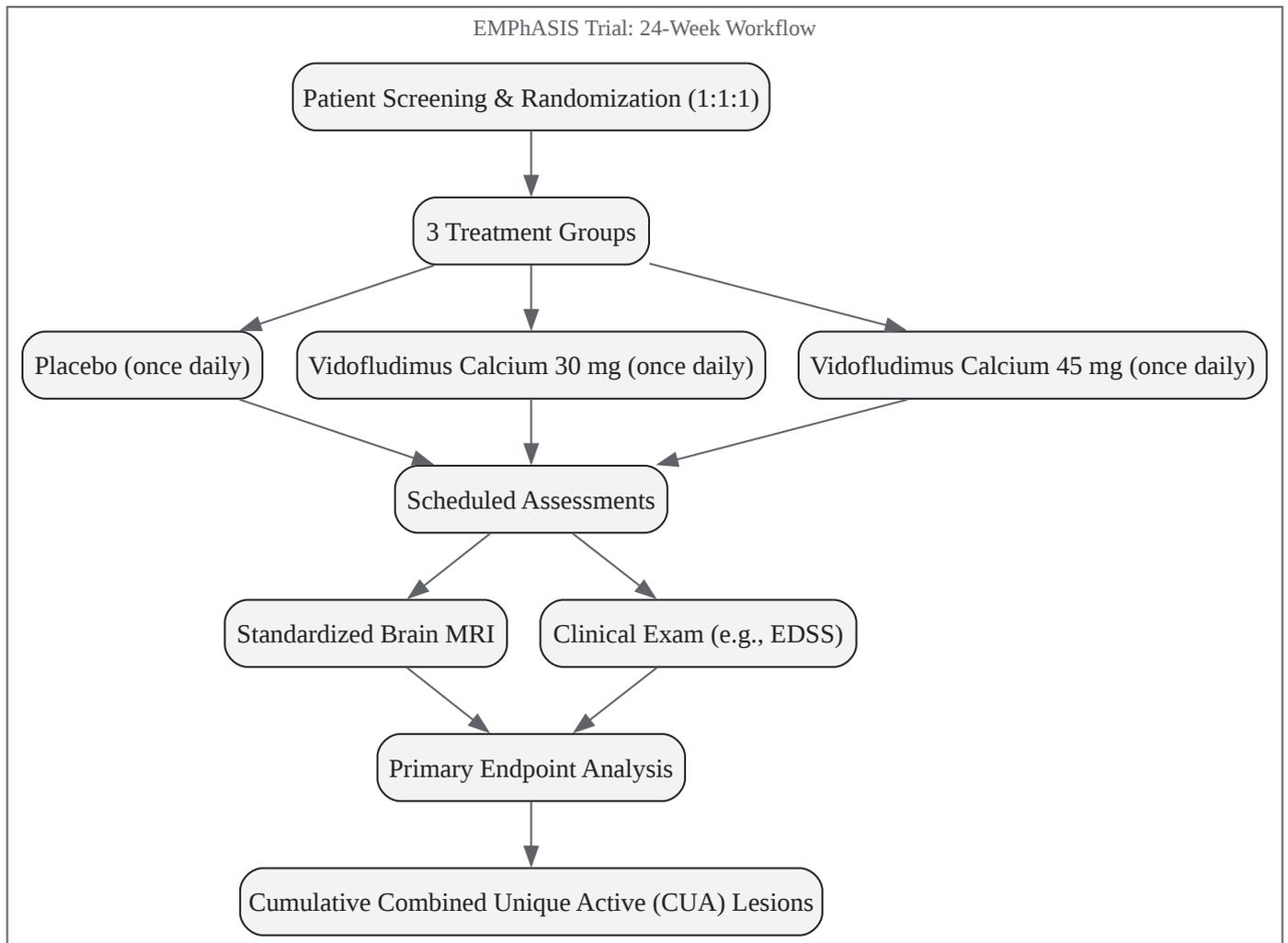
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						0.38; p=0.0002)

## Detailed Experimental Protocol

For researchers, the methodology of the EMPhASIS trial is outlined below.

- **Study Design:** The trial was a **randomized, double-blind, placebo-controlled, phase 2** study conducted across 38 centers in Europe [1].
- **Participants:** Patients aged 18-55 with a diagnosis of RRMS according to the 2017 McDonald criteria. Key inclusion criteria required evidence of disease activity: at least two relapses in the last 24 months (or one in the last 12 months) and **one or more gadolinium-enhancing brain lesions** on an MRI scan within the 6 months prior to consent [1].
- **Intervention:** Patients were randomly assigned (1:1:1) to receive once-daily oral doses of **vidofludimus** calcium (30 mg or 45 mg) or a matching placebo [1].
- **Primary Endpoint:** The cumulative number of **Combined Unique Active lesions (CUA)** over 24 weeks. CUA lesions are a composite measure that count the total number of unique brain lesions that are either new Gadolinium-enhancing (Gd+) T1 lesions or new/enlarging T2 lesions, avoiding double-counting of a single lesion visible on both sequences [1] [2].
- **MRI and Clinical Assessments:** Standardized brain MRI scans were performed at baseline and every 6 weeks until week 24. These scans were centrally analyzed by an independent and blinded MRI center. Clinical assessments, including the Expanded Disability Status Scale (EDSS), were also conducted at regular intervals [1].

The following diagram illustrates the high-level workflow and key assessments of the EMPhASIS trial:



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## Mechanism of Action and Further Research

**Vidofludimus** calcium is a novel, orally administered inhibitor of the mitochondrial enzyme **dihydroorotate dehydrogenase (DHODH)** [1] [3]. This enzyme is crucial for the *de novo* synthesis of pyrimidines in

rapidly dividing cells, such as activated T and B lymphocytes driving the inflammatory process in MS. By inhibiting DHODH, **vidofludimus** calcium is believed to suppress the proliferation and activation of these pathogenic immune cells [1].

Notably, research suggests it has a **dual mechanism of action**:

- **DHODH Inhibition**: Provides anti-inflammatory and antiviral effects [3] [4].
- **Nurr1 Activation**: A unique feature believed to contribute to direct and indirect **neuroprotective effects**, which is a focus of ongoing investigation, particularly for progressive forms of MS [5] [3] [4].

The phase 3 ENSURE program for **vidofludimus** calcium in relapsing MS is ongoing, with results expected to provide further validation of its efficacy and safety profile [6].

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